Cas no 6635-22-9 (Phenol,2,6-dimethoxy-4-(1-propen-1-yl)-)

Phenol,2,6-dimethoxy-4-(1-propen-1-yl)- structure
6635-22-9 structure
Product Name:Phenol,2,6-dimethoxy-4-(1-propen-1-yl)-
CAS-nummer:6635-22-9
MF:C11H14O3
MW:194.227063655853
CID:506790
PubChem ID:5352905
Update Time:2025-10-28

Phenol,2,6-dimethoxy-4-(1-propen-1-yl)- Chemische en fysische eigenschappen

Naam en identificatie

    • Phenol,2,6-dimethoxy-4-(1-propen-1-yl)-
    • 2,6-dimethoxy-4-[(E)-prop-1-enyl]phenol
    • 4-PROPENYL-2,6-DIMETHOXYPHENOL
    • 2,6-dimethoxy-4-(1-propenyl)phenol
    • 4-(1-propenyl)syringol
    • 4-Hydroxy-3.5-dimethoxy-1-propenyl-benzol
    • 4-methoxyisoeugenol
    • 4-prop-1-enylsyringol
    • 4-propenylsyringol
    • 5-methoxyisoeugenol
    • Phenol, 2,6-dimethoxy-4-(1E)-1-propen-1-yl-
    • NS00126893
    • Q27269222
    • 2,6-dimethoxy-4-[(E)-prop-1-enyl]-phenol
    • NSC-16952
    • trans-4-Propenylsyringol
    • Phenol, 2,6-dimethoxy-4-(1-propenyl)-, (E)-
    • 8178699JLG
    • Phenol, 4-(1-propenyl)-2,6-dimethoxy, (E)-
    • 2,6-Dimethoxy-4-propenyl phenol
    • 2,6-Dimethoxy-4-(E)-1-propenylphenol
    • AKOS005137954
    • 6635-22-9
    • 4-PROPENYL-2,6-DIMETHOXYPHENOL [FHFI]
    • UNII-8178699JLG
    • 2,6-Dimethoxy-4-propenylphenol,(E)-
    • Phenol, 2,6-dimethoxy-4-propenyl-, (E)-
    • 2,6-dimethoxy-4-[(1E)-prop-1-en-1-yl]phenol
    • Phenol, 2,6-dimethoxy-4-(1-propenyl)-
    • NSC16952
    • 2,6-DIMETHOXY-4-(PROP-1-EN-1-YL)PHENOL
    • trans-2,6-Dimethoxy-4-(1-propenyl)phenol
    • 2,6-DIMETHOXY-4-PROPENYLPHENOL, TRANS-
    • DTXSID1075066
    • 4-(1-Propenyl)-2,6-dimethoxy(E)-Phenol
    • FEMA No. 3728
    • EN300-2727019
    • Phenol, 2,6-dimethoxy-4-propenyl-, (E)
    • (E)-2,6-dimethoxy-4-propenylphenol
    • YFHOHYAUMDHSBX-SNAWJCMRSA-N
    • CHEBI:173948
    • 20675-95-0
    • (E)-2,6-Dimethoxy-4-(prop-1-en-1-yl)phenol
    • Phenol, 2,6-dimethoxy-4-(1E)-1-propenyl-
    • 2,6-Dimethoxy-4-propenylphenol
    • 2,6-dimethoxy-4-[(1E)-1-propenyl]phenol
    • Phenol, 4-(1-propenyl)-2,6-dimethoxy
    • Inchi: 1S/C11H14O3/c1-4-5-8-6-9(13-2)11(12)10(7-8)14-3/h4-7,12H,1-3H3/b5-4+
    • InChI-sleutel: YFHOHYAUMDHSBX-SNAWJCMRSA-N
    • LACHT: O(C)C1C(=C(C=C(/C=C/C)C=1)OC)O

Berekende eigenschappen

  • Exacte massa: 194.09432
  • Monoisotopische massa: 194.094294304g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 14
  • Aantal draaibare bindingen: 3
  • Complexiteit: 177
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 1
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 2.5
  • Topologisch pooloppervlak: 38.7Ų

Experimentele eigenschappen

  • PSA: 38.69

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